
2-Chloro-3-(trifluoromethyl)benzene-1,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-(trifluoromethyl)benzene-1,4-diamine is an organic compound with the molecular formula C7H6ClF3N2 It is a derivative of benzene, featuring both chloro and trifluoromethyl substituents, along with two amine groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(trifluoromethyl)benzene-1,4-diamine typically involves multiple steps. One common method starts with the nitration of 2-Chloro-3-(trifluoromethyl)benzene, followed by reduction to introduce the amine groups. The nitration step can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar steps but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and reduction processes, ensuring higher yields and purity. Additionally, the use of automated systems for monitoring and controlling reaction conditions can enhance efficiency and safety.
化学反应分析
Types of Reactions
2-Chloro-3-(trifluoromethyl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can further modify the amine groups.
Substitution: Halogenation and other substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon is frequently used.
Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Modified amine compounds.
Substitution: Various halogenated derivatives.
科学研究应用
2-Chloro-3-(trifluoromethyl)benzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
作用机制
The mechanism by which 2-Chloro-3-(trifluoromethyl)benzene-1,4-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chloro and trifluoromethyl groups can enhance its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to desired therapeutic or industrial outcomes.
相似化合物的比较
Similar Compounds
- 1,4-Dichloro-2-(trifluoromethyl)benzene
- 1-Chloro-3-(trifluoromethyl)benzene
- 1-Chloro-4-nitro-2-(trifluoromethyl)benzene
Uniqueness
2-Chloro-3-(trifluoromethyl)benzene-1,4-diamine is unique due to the presence of both chloro and trifluoromethyl groups along with two amine groups. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
属性
分子式 |
C7H6ClF3N2 |
|---|---|
分子量 |
210.58 g/mol |
IUPAC 名称 |
2-chloro-3-(trifluoromethyl)benzene-1,4-diamine |
InChI |
InChI=1S/C7H6ClF3N2/c8-6-4(13)2-1-3(12)5(6)7(9,10)11/h1-2H,12-13H2 |
InChI 键 |
TZNXDWWHZYBYJO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1N)C(F)(F)F)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


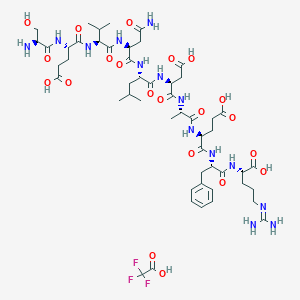
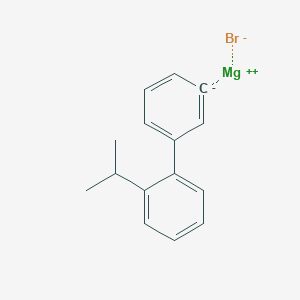


![6'-Chlorospiro[azetidine-3,2'-chroman]-4'-one hydrochloride](/img/structure/B14888027.png)
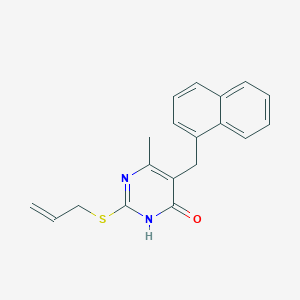
![4-Chloro-6-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(1H)-one](/img/structure/B14888036.png)
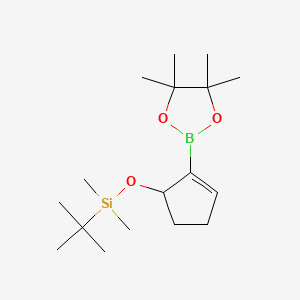
![(hexahydro-1H-pyrrolo[1,2-a]azepin-9a(5H)-yl)methanol](/img/structure/B14888053.png)

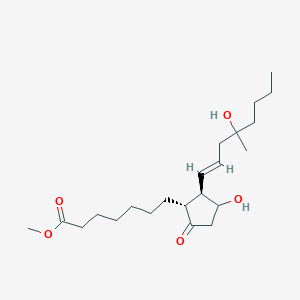
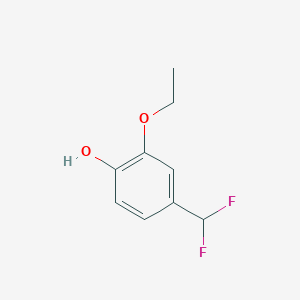

![4-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B14888085.png)
